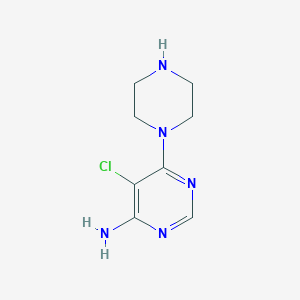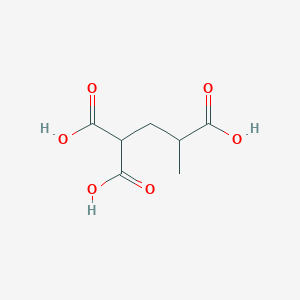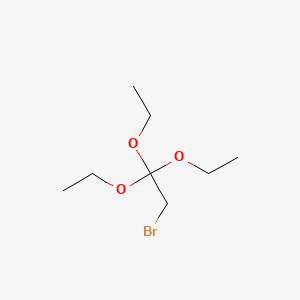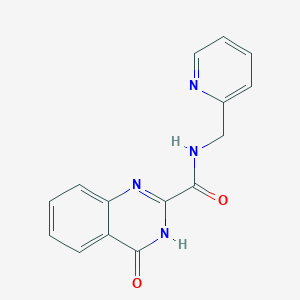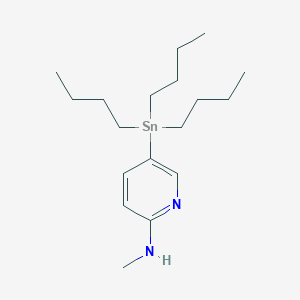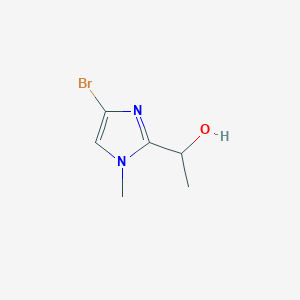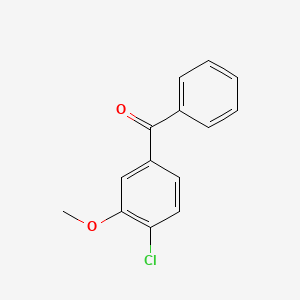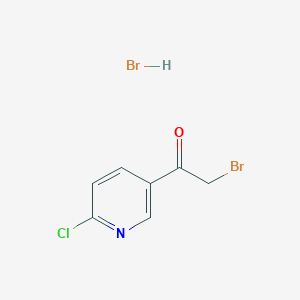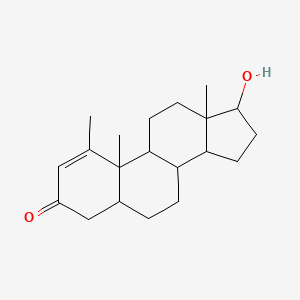
Methenolon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methenolone, also known as methylandrostenolone, is a synthetic androgen and anabolic steroid. It is commonly used in the form of its esters, such as methenolone acetate and methenolone enanthate. Methenolone is known for its moderate anabolic effects and weak androgenic effects, making it a popular choice for those seeking to improve physique and performance without significant side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methenolone can be synthesized through a multi-step process. One common method involves the use of acetic acid isotestosterone as a raw material. The acetic acid isotestosterone undergoes a ketal oxidation reaction with ethylene glycol and calcium hypochlorite at temperatures between 60 and 65 degrees Celsius in the presence of a protonic acid catalyst. This reaction produces a ketal oxide, which is then subjected to a Grignard reaction with a Grignard reagent to yield methenolone .
Industrial Production Methods
The industrial production of methenolone follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, simple operations, and high safety measures. The final product is purified through conversion into methenolone acetic ester, followed by alcoholysis to obtain high-purity methenolone .
Analyse Chemischer Reaktionen
Types of Reactions
Methenolone undergoes various chemical reactions, including:
Oxidation: Methenolone can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert methenolone into its alcohol derivatives.
Substitution: Methenolone can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohol derivatives, and substituted methenolone compounds .
Wissenschaftliche Forschungsanwendungen
Methenolone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its effects on muscle growth and protein synthesis.
Medicine: Used in the treatment of anemia due to bone marrow failure and muscle wasting conditions.
Industry: Employed in the development of performance-enhancing drugs and nutritional supplements
Wirkmechanismus
Methenolone exerts its effects by binding to androgen receptors, which are the biological targets of androgens like testosterone and dihydrotestosterone. This binding stimulates protein synthesis, leading to increased muscle mass and strength. Methenolone also acts as a glucocorticoid antagonist, reducing cortisol levels and preventing muscle breakdown .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Drostanolone: Another synthetic anabolic-androgenic steroid with similar properties.
Oxandrolone: Known for its mild anabolic effects and low androgenic activity.
Stanozolol: A synthetic steroid with strong anabolic effects and moderate androgenic effects.
Uniqueness of Methenolone
Methenolone is unique due to its moderate anabolic effects and weak androgenic effects, making it suitable for both male and female users. It also has no estrogenic effects, reducing the risk of side effects such as water retention and gynecomastia .
Eigenschaften
IUPAC Name |
17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861836 |
Source


|
| Record name | 17-Hydroxy-1-methylandrost-1-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

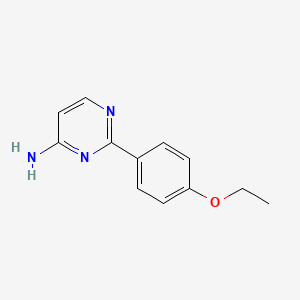
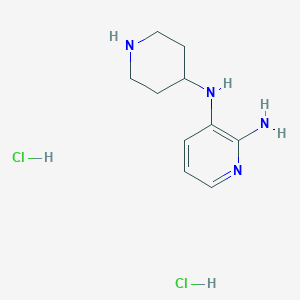
![Tert-butyl 7-(4-aminophenyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13989494.png)
![2,7-Dibromo-5h-thieno[3,2-c]pyridin-4-one](/img/structure/B13989500.png)
